![molecular formula C11H10FNO4 B2910523 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248329-04-4](/img/structure/B2910523.png)
5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as Fmoc-Asp(Oxymethyl)-OH, is a chemical compound that has been widely used in scientific research. It is a derivative of aspartic acid and belongs to the family of oxazolidine carboxylic acids. Fmoc-Asp(Oxymethyl)-OH is primarily used as a building block in peptide synthesis and has shown potential in various scientific applications.
Mécanisme D'action
5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH does not have a specific mechanism of action as it is primarily used as a building block in peptide synthesis. However, the peptides synthesized using this compound(Oxymethyl)-OH have shown potential in various biological activities, such as antimicrobial activity, enzyme inhibition, and receptor binding.
Biochemical and Physiological Effects:
As this compound(Oxymethyl)-OH is not a drug, it does not have any biochemical or physiological effects on its own. However, the peptides synthesized using this compound(Oxymethyl)-OH have shown potential in various biological activities, such as antimicrobial activity, enzyme inhibition, and receptor binding.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH in peptide synthesis are its ease of synthesis, high purity, and compatibility with various coupling reagents. It is also stable under standard peptide synthesis conditions and can be easily incorporated into peptides. However, the limitation of using this compound(Oxymethyl)-OH is its high cost compared to other amino acid derivatives.
Orientations Futures
1. The development of new coupling reagents that are more efficient and cost-effective for the synthesis of peptides using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH.
2. The synthesis of new peptides using this compound(Oxymethyl)-OH with potential biological activities, such as anticancer activity and enzyme inhibition.
3. The development of new methods for the synthesis of cyclic peptides using this compound(Oxymethyl)-OH.
4. The study of the structure-activity relationship of peptides synthesized using this compound(Oxymethyl)-OH to improve their biological activities.
5. The development of new methods for the purification of peptides synthesized using this compound(Oxymethyl)-OH to improve their purity and yield.
In conclusion, this compound(Oxymethyl)-OH is a valuable building block in peptide synthesis and has shown potential in various scientific applications. Its ease of synthesis, high purity, and compatibility with various coupling reagents make it a popular choice for peptide synthesis. Further research is needed to explore its potential in drug discovery and other scientific fields.
Méthodes De Synthèse
The synthesis of 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH involves the reaction between this compound(OtBu)-OH and formaldehyde in the presence of sodium cyanoborohydride. The product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound(Oxymethyl)-OH is a straightforward process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH is primarily used as a building block in peptide synthesis. It has been used in the synthesis of various biologically active peptides, such as antimicrobial peptides, neuropeptides, and enzyme inhibitors. This compound(Oxymethyl)-OH has also been used in the synthesis of cyclic peptides, which have shown potential in drug discovery.
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4/c12-8-3-1-7(2-4-8)5-11(9(14)15)6-13-10(16)17-11/h1-4H,5-6H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKWDEMEXCZRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
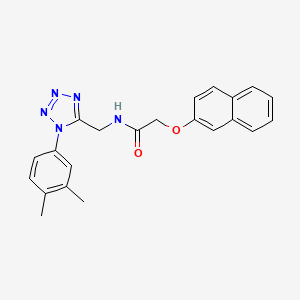
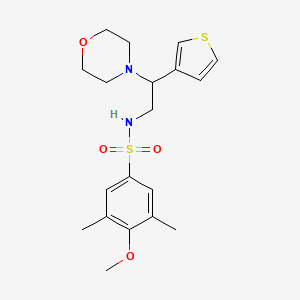
![3-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2910447.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910449.png)

![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910453.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2910454.png)
![8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910455.png)
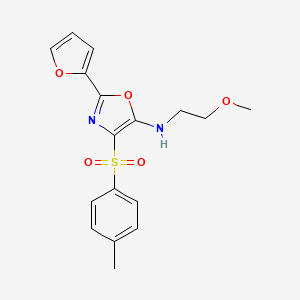

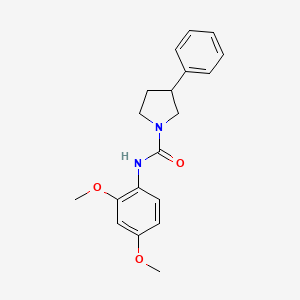

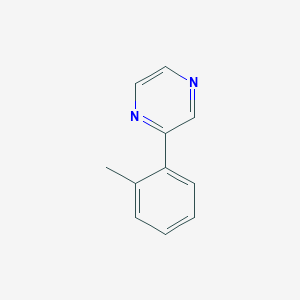
![1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2910463.png)
